An In-Depth Technical Guide to 1,2-Dibromo-3-fluoropropane: Synthesis, Reactivity, and Potential Applications
An In-Depth Technical Guide to 1,2-Dibromo-3-fluoropropane: Synthesis, Reactivity, and Potential Applications
This guide provides a comprehensive technical overview of 1,2-dibromo-3-fluoropropane, a halogenated aliphatic compound with potential as a versatile building block in organic synthesis. While specific applications in drug development are not extensively documented in peer-reviewed literature, its structure suggests significant utility for introducing fluorine, a key element in modern medicinal chemistry, into molecular scaffolds. This document will delve into its chemical identity, logical synthetic routes, predicted reactivity, and potential applications, grounded in established principles of organic chemistry.
Chemical Identity and Physicochemical Properties
1,2-Dibromo-3-fluoropropane is a propane molecule substituted with two bromine atoms on adjacent carbons (C1 and C2) and a fluorine atom on the third carbon (C3).
A summary of its key computed and experimental physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 219.89 g/mol | [1][2] |
| Density | 2.089 g/cm³ | ChemicalBook[3] |
| Boiling Point | 163.5°C | ChemicalBook[3] |
| Refractive Index | 1.5092 | ChemicalBook[3] |
| LogP (calculated) | 2.2 | PubChem[1] |
Synthesis of 1,2-Dibromo-3-fluoropropane
The most direct and logical synthetic route to 1,2-dibromo-3-fluoropropane is the electrophilic addition of molecular bromine (Br₂) to 3-fluoropropene (allyl fluoride). This reaction is analogous to the well-established bromination of other alkenes.[4][5][6]
Reaction Mechanism: Electrophilic Addition
The mechanism proceeds via a cyclic bromonium ion intermediate, which ensures anti-addition of the two bromine atoms across the double bond.[4][7]
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Polarization and Electrophilic Attack: As a nonpolar bromine molecule approaches the electron-rich π-bond of 3-fluoropropene, the π-cloud induces a dipole in the Br-Br bond. The alkene's π-electrons then attack the proximal (partially positive) bromine atom, displacing a bromide ion (Br⁻).[4][5]
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Formation of a Bromonium Ion: A three-membered ring, the bromonium ion, is formed. The positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond.[4]
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Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge. This Sₙ2-like ring-opening is stereospecific, resulting in the anti-addition of the two bromine atoms.[4][7]
The presence of the electron-withdrawing fluorine atom on the allylic carbon is expected to have a minimal directing effect on the regioselectivity of the bromide attack on the bromonium ion, as the positive charge is primarily shared between the two carbons of the former double bond.
Caption: Potential products of dehydrobromination.
Precursor to Fluorinated Cyclopropanes
Vicinal dihalides are valuable precursors for the synthesis of cyclopropanes. While not specifically documented for 1,2-dibromo-3-fluoropropane, related compounds undergo intramolecular cyclization in the presence of a strong base and a suitable nucleophile (e.g., a malonic ester). This suggests that 1,2-dibromo-3-fluoropropane could be a key starting material for synthesizing fluoromethyl-substituted cyclopropanes. These fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry due to their ability to confer unique conformational constraints and beneficial pharmacokinetic properties to drug candidates. [8][9][10][11][12]
Potential Applications in Drug Development
The incorporation of fluorine into drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. [8][9][10][11][12]1,2-Dibromo-3-fluoropropane, as a trifunctional building block, offers several potential avenues for the synthesis of novel pharmaceutical intermediates.
-
Introduction of a Fluoromethyl Group: The -CH₂F moiety is a bioisostere for a hydroxyl or a methyl group, but with altered electronic properties and metabolic stability. 1,2-Dibromo-3-fluoropropane can serve as a synthon for this group.
-
Scaffold for Further Elaboration: The two bromine atoms provide reactive handles for sequential functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, allowing for the construction of complex molecular architectures around the fluorinated core.
Safety and Handling
Disclaimer: This information is based on the general properties of polyhalogenated alkanes and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS before handling this chemical.
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Toxicity: While specific toxicological data for 1,2-dibromo-3-fluoropropane is limited, related compounds such as 1,2-dibromo-3-chloropropane (DBCP) are known to be toxic and carcinogenic. [13]It should be handled with extreme caution as a potential irritant and toxic substance.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1,2-Dibromo-3-fluoropropane is a halogenated propane with significant, albeit largely unexplored, potential as a synthetic building block. Its most logical synthesis involves the electrophilic addition of bromine to 3-fluoropropene. The differential reactivity of its carbon-bromine and carbon-fluorine bonds makes it an attractive substrate for a variety of transformations, including elimination and substitution reactions, and potentially as a precursor to valuable fluorinated cyclopropanes. While its direct application in drug development has yet to be widely reported, its structure aligns with the current demand for novel fluorinated motifs in medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully realize its synthetic potential.
References
-
Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Available from: [Link]
-
Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie, 136(33), e202406779. Available from: [Link]
-
Schimler, S. D., et al. (2017). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 53(75), 10426-10429. Available from: [Link]
-
Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 55(75), 11285-11288. Available from: [Link]
-
Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 55(75), 11285-11288. Available from: [Link]
-
Wang, H., et al. (2015). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 16(12), 28691–28704. Available from: [Link]
-
Unknown. (n.d.). Experiment 10 DEHYDROBROMINATION. Department of Chemistry, University of Missouri-St. Louis. Available from: [Link]
-
Chemsrc. (2025). 1,2-Dibromo-3,3,3-trifluoropropane | CAS#:431-21-0. Available from: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2-chloro-3-fluoropropane. National Center for Biotechnology Information. Available from: [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Available from: [Link]
-
Ataman Kimya. (n.d.). 3-BROMOPROPENE. Available from: [Link]
-
Neuman, R. C. (2004). Organic Chemistry. Chapter 11: Free Radical Substitution and Addition Reactions. Available from: [Link]
-
Unknown. (2025). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. ResearchGate. Available from: [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Available from: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3-fluoropropane. National Center for Biotechnology Information. Available from: [Link]
-
Unknown. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Doc Brown's Chemistry. Available from: [Link]
-
The Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube. Available from: [Link]
-
European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE (EP 1119534 B1). Available from: [Link]
-
Science Videos. (2021, January 2). Stereochemistry of bromine addition [Video]. YouTube. Available from: [Link]
-
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Available from: [Link]
-
Clark, J. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine. Chemguide. Available from: [Link]
-
LibreTexts Chemistry. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Available from: [Link]
-
Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. Available from: [Link]
-
Chemistry Stack Exchange. (2016, April 18). 1,2-dibromopropane reaction with OH and NaNH2. Available from: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3,3,3-trifluoropropene. National Center for Biotechnology Information. Available from: [Link]
-
Dr. K. (2021, December 15). E2 Elimination- Example Dehydrobromination of 1-bromo-1,2-diphenylpropane [Video]. YouTube. Available from: [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Available from: [Link]
-
Proprep. (n.d.). Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Available from: [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. Available from: [Link]
Sources
- 1. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromo-3-fluoropropane | CAS 453-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. parchem.com [parchem.com]
- 4. chemguide.net [chemguide.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
